3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine
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Overview
Description
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine is a heterocyclic compound with the molecular formula C₆H₃Cl₂F₂NO₂S. This compound is part of the pyridine family, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the substitution of chlorine atoms by fluorine in the presence of suitable reagents and catalysts . Industrial production methods often involve multi-step processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound is highly reactive towards nucleophilic substitution due to the electron-deficient nature of the pyridine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major Products: The reactions can yield a variety of substituted pyridine derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets in biological systems. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various biochemical reactions . The specific pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine can be compared with other halogenated pyridine derivatives such as:
3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with an additional fluorine atom.
3,5-Dichloro-2,6-difluoropyridine: Lacks the methylsulfonyl group, making it less reactive in certain reactions.
Pentachloropyridine: Contains more chlorine atoms, leading to different reactivity and applications.
Properties
IUPAC Name |
3,5-dichloro-2,6-difluoro-4-methylsulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLTSLIRQSOCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743324 |
Source
|
Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-87-7 |
Source
|
Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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